4',5-Dihydroxydiclofenac
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)-5-hydroxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFITWJHHNHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219061 | |
| Record name | 4',5-Dihydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69002-86-4 | |
| Record name | 4′,5-Dihydroxydiclofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69002-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5-Dihydroxydiclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',5-Dihydroxydiclofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69002-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',5-DIHYDROXYDICLOFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6US4Q8M8J7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of 4',5-Dihydroxydiclofenac in the Metabolic Cascade of Diclofenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, the dihydroxylated metabolite, 4',5-dihydroxydiclofenac, represents a critical juncture in the metabolic pathway, bridging the gap between primary hydroxylation events and the generation of potentially toxic reactive intermediates. This technical guide provides an in-depth exploration of the biological role of 4',5-dihydroxydiclofenac, detailing its formation, subsequent bioactivation, and its implications for diclofenac-induced hepatotoxicity. We will delve into the enzymatic machinery responsible for its synthesis, principally cytochrome P450 enzymes, and elucidate its position as a precursor to reactive quinone imine species. This document will further provide field-proven methodologies for the analytical determination and toxicological assessment of this key metabolite, offering a comprehensive resource for researchers in drug metabolism and toxicology.
Introduction: The Metabolic Landscape of Diclofenac
Diclofenac is primarily metabolized through two major pathways: hydroxylation of the aromatic rings and glucuronidation of the carboxylic acid group.[1][2] The oxidative metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with CYP2C9 playing a principal role in the formation of the major metabolite, 4'-hydroxydiclofenac.[1][3] Another significant hydroxylation reaction, leading to the formation of 5-hydroxydiclofenac, is primarily catalyzed by CYP3A4.[4] These primary hydroxylated metabolites can undergo further biotransformation, including the formation of dihydroxylated species. This guide focuses on a key secondary metabolite, 4',5-dihydroxydiclofenac, and its pivotal role in the broader metabolic and toxicological profile of diclofenac.
Formation of 4',5-Dihydroxydiclofenac: A Two-Step Enzymatic Process
The generation of 4',5-dihydroxydiclofenac is not a direct metabolic step from the parent diclofenac molecule. Instead, it is a sequential process involving two distinct hydroxylation events, each catalyzed by a specific CYP isozyme.
Step 1: CYP3A4-Mediated 5-Hydroxylation
The initial and rate-limiting step in the pathway leading to 4',5-dihydroxydiclofenac is the hydroxylation of diclofenac at the 5-position of the phenylacetic acid ring, yielding 5-hydroxydiclofenac. This reaction is predominantly catalyzed by CYP3A4.[4]
Step 2: CYP2C9-Mediated 4'-Hydroxylation of 5-Hydroxydiclofenac
Subsequently, 5-hydroxydiclofenac serves as a substrate for a second hydroxylation event. This reaction occurs at the 4'-position of the dichlorophenyl ring and is primarily mediated by CYP2C9, the same enzyme responsible for the major metabolic pathway of diclofenac.[4] This secondary hydroxylation results in the formation of 4',5-dihydroxydiclofenac.
Figure 1: Enzymatic formation of 4',5-Dihydroxydiclofenac.
The Biological Role of 4',5-Dihydroxydiclofenac: A Gateway to Reactive Metabolites
While 4',5-dihydroxydiclofenac itself is considered a minor metabolite, its biological significance lies in its ability to undergo further oxidation to form highly reactive quinone imine species. These electrophilic intermediates are widely implicated in the mechanisms of diclofenac-induced hepatotoxicity.[5][]
Formation of Quinone Imines
The presence of two hydroxyl groups on the aromatic rings of 4',5-dihydroxydiclofenac makes it susceptible to oxidation, leading to the formation of a p-benzoquinone imine.[7] This bioactivation step can be catalyzed by peroxidases or can even occur through auto-oxidation. Quinone imines are potent electrophiles that can readily react with cellular nucleophiles, such as glutathione (GSH) and the sulfhydryl groups of cysteine residues in proteins.[][8]
Figure 2: Bioactivation of 4',5-dihydroxydiclofenac to a reactive quinone imine and subsequent toxicity.
Toxicological Implications
The covalent binding of diclofenac-derived quinone imines to cellular macromolecules is a key event initiating cellular stress and injury. This can lead to:
-
Enzyme Inactivation: Covalent modification of critical enzymes can disrupt cellular function.
-
Mitochondrial Dysfunction: Damage to mitochondrial proteins can impair cellular energy production and trigger apoptosis.
-
Oxidative Stress: The redox cycling of quinone imines can generate reactive oxygen species (ROS), leading to lipid peroxidation and damage to other cellular components.
-
Immunological Response: Protein adducts can act as haptens, triggering an immune response that contributes to idiosyncratic drug-induced liver injury (DILI).
PubChem lists 4',5-dihydroxydiclofenac as a "drug allergen" and notes that it is "harmful if swallowed," which is consistent with its potential to form reactive intermediates.[9]
Analytical Methodologies for the Quantification of 4',5-Dihydroxydiclofenac
The accurate quantification of 4',5-dihydroxydiclofenac in biological matrices is essential for understanding its pharmacokinetic profile and its contribution to diclofenac's overall metabolism and toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Analysis in Human Plasma
This protocol provides a general framework for the quantification of 4',5-dihydroxydiclofenac in human plasma. Optimization will be required based on the specific instrumentation used.
4.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of 4',5-dihydroxydiclofenac).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4.1.2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized to ensure adequate separation from other diclofenac metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
4.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 4',5-dihydroxydiclofenac and the internal standard must be determined by direct infusion.
-
Key Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize signal intensity.
In Vitro Assessment of Cytotoxicity
Evaluating the cytotoxic potential of 4',5-dihydroxydiclofenac is crucial to understanding its role in diclofenac-induced liver injury. In vitro cell-based assays are a valuable tool for this purpose.
Experimental Protocol: MTT Assay in HepG2 Cells
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
5.1.1. Cell Culture and Treatment
-
Seed HepG2 cells (or another relevant liver cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of 4',5-dihydroxydiclofenac in a suitable solvent (e.g., DMSO) and then serially dilute it in cell culture medium to the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4',5-dihydroxydiclofenac. Include appropriate vehicle controls.
-
Incubate the cells for a defined period (e.g., 24, 48 hours).
5.1.2. MTT Assay Procedure
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion and Future Directions
4',5-dihydroxydiclofenac, while a minor metabolite in the overall disposition of diclofenac, holds a significant position in the cascade of events leading to the drug's potential hepatotoxicity. Its formation, through a sequential two-step hydroxylation process catalyzed by CYP3A4 and CYP2C9, provides a substrate for the generation of highly reactive quinone imine species. The subsequent covalent binding of these reactive intermediates to cellular macromolecules is a critical initiating event in the pathogenesis of diclofenac-induced liver injury.
Further research is warranted to fully elucidate the specific contribution of the 4',5-dihydroxydiclofenac-derived quinone imine to the overall toxicological profile of diclofenac, in comparison to quinone imines formed from other hydroxylated metabolites. Quantitative studies on the enzyme kinetics of its formation and its subsequent bioactivation will provide a more precise understanding of its role. Moreover, the development and validation of sensitive and specific biomarkers of exposure to this and other reactive metabolites will be invaluable in predicting and preventing diclofenac-induced hepatotoxicity in susceptible individuals. The methodologies and insights provided in this technical guide serve as a foundational resource for researchers dedicated to advancing our understanding of drug metabolism and safety.
References
- Bort, R., Mace, K., Boobis, A., Gómez-Lechón, M. J., Pfeifer, A., & Castell, J. (1999). Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways. Biochemical pharmacology, 58(5), 787–796.
- Gehring, T. A., Monson, S. J., Schloeder, D. M., & Kurth, M. J. (2001). An improved synthesis of 4'-hydroxydiclofenac. The Journal of organic chemistry, 66(19), 6268–6270.
- Gröber, U., Spitz, J., Reichrath, J., Kisters, K., & Holick, M. F. (2013). Vitamin D: Update 2013: From rickets prophylaxis to general preventive healthcare.
- Hakkola, J., Hukkanen, J., Turpeinen, M., & Pelkonen, O. (2003). Inhibition and induction of CYP enzymes in humans: an update. Archives of toxicology, 77(10), 539–549.
- Leemann, T., Transon, C., & Dayer, P. (1993). Cytochrome P4502C9: a new probe for drug oxidation in man. European journal of clinical pharmacology, 44(2), 189–191.
- Li, J., Uetrecht, J. P., & Chishti, M. A. (2003). The role of 4'-hydroxydiclofenac in diclofenac-induced hepatotoxicity. Chemical research in toxicology, 16(5), 625–632.
- Madeira, C. S., Loureiro, A. I., Santos, D. L., & Santos, M. M. (2015). Diclofenac-induced liver injury in a patient with rheumatoid arthritis. BMJ case reports, 2015, bcr2014208479.
-
PharmGKB. Diclofenac Pathway, Pharmacokinetics. Available from: [Link].
-
PubChem. Diclofenac. Available from: [Link].
- Shen, S., & Uetrecht, J. P. (1999). The role of 5-hydroxydiclofenac in diclofenac-induced hepatotoxicity in the rat.
- Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current drug metabolism, 4(4), 319–329.
- Tang, W., Stearns, R. A., Bandiera, S. M., & Zhang, Y. (1999). Studies on the mechanism-based inactivation of human cytochrome P450 2C9 by tienilic acid. The Journal of pharmacology and experimental therapeutics, 289(2), 996–1004.
- Tracy, T. S., & Kingston, H. M. (1995). A new, rapid and simple high-performance liquid chromatographic assay for diclofenac in plasma. Journal of chromatography.
- U.S. National Library of Medicine. (2021). Diclofenac. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Volz, A. K., & Uetrecht, J. P. (2015). The role of reactive metabolites in idiosyncratic drug-induced liver injury. Current opinion in toxicology, 1, 16–22.
- Watkins, P. B., & Seeff, L. B. (2006). Drug-induced liver injury: summary of a single topic clinical research conference. Hepatology (Baltimore, Md.), 43(3), 618–631.
- Yasar, U., Eliasson, E., Dahl, M. L., Johansson, I., Ingelman-Sundberg, M., & Sjöqvist, F. (1999). The role of CYP2C9 polymorphism in the metabolism of diclofenac in vivo and in vitro. European journal of clinical pharmacology, 55(3), 183–188.
- Bort, R., Ponsoda, X., Jover, R., Gómez-Lechón, M. J., & Castell, J. V. (1999). Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity. Journal of pharmacology and experimental therapeutics, 288(1), 65–72.
-
PubChem. 5-Hydroxydiclofenac. Available from: [Link].
- Yan, Z., & Caldwell, G. W. (2001). A high-throughput screening assay for the determination of cytochrome P450 2C9 inhibition. Journal of biomolecular screening, 6(5), 327–332.
-
PubChem. 4',5-Dihydroxydiclofenac. Available from: [Link].
Sources
- 1. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 2. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CYP2C9 genotype in the metabolism of diclofenac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of a Toxic Quinoneimine Metabolite from Diclofenac: A Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4',5-Dihydroxydiclofenac | C14H11Cl2NO4 | CID 3052567 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4',5-Dihydroxydiclofenac: A Key Metabolite of Diclofenac
This guide provides a comprehensive overview of 4',5-Dihydroxydiclofenac, a significant metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties, metabolic pathways, and analytical considerations of this compound.
Core Compound Identification
1.1. Chemical Identity
4',5-Dihydroxydiclofenac is a dihydroxylated metabolite of diclofenac.[1] Its formation is a result of the secondary metabolism of a primary hydroxylated metabolite of the parent drug.[2]
| Identifier | Value | Source |
| CAS Number | 69002-86-4 | [1][3][4] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [1][4] |
| IUPAC Name | 2-[2-(2,6-dichloro-4-hydroxyanilino)-5-hydroxyphenyl]acetic acid | [1] |
| Molecular Weight | 328.1 g/mol | [1] |
| Synonyms | 4',5-dihydroxy DCF, (2-(2,6-Dichloro-4-hydroxyanilino)-5-hydroxyphenyl)acetic acid | [1][4] |
1.2. Physicochemical Properties
As a derivative of diclofenac, 4',5-Dihydroxydiclofenac is a monocarboxylic acid and a member of the phenols.[1] Its increased polarity, due to the two hydroxyl groups, facilitates its excretion from the body. Detailed experimental data on properties such as its pKa, logP, and solubility are not extensively documented in publicly available literature, which is common for drug metabolites. However, it is reasonable to infer that it is more water-soluble than its parent compound, diclofenac.
Metabolic Formation and Pathway
The metabolism of diclofenac is a complex process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes.[5] The formation of 4',5-Dihydroxydiclofenac is a multi-step process.
2.1. Initial Hydroxylation of Diclofenac
Diclofenac undergoes primary hydroxylation to form several monohydroxylated metabolites, with 4'-hydroxydiclofenac being the major metabolite, primarily catalyzed by CYP2C9.[5][6][7] Another significant primary metabolite is 5-hydroxydiclofenac.[2][8]
2.2. Secondary Metabolism to 4',5-Dihydroxydiclofenac
4',5-Dihydroxydiclofenac is formed through the subsequent hydroxylation of 5-hydroxydiclofenac.[1][2] This secondary metabolic reaction has also been shown to be catalyzed by CYP2C9.[2]
The metabolic cascade leading to the formation of 4',5-Dihydroxydiclofenac can be visualized as follows:
Sources
- 1. 4',5-Dihydroxydiclofenac | C14H11Cl2NO4 | CID 3052567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. 5-Hydroxydiclofenac | C14H11Cl2NO3 | CID 3052566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4',5-Dihydroxydiclofenac in Human Plasma
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4',5-dihydroxydiclofenac, a dihydroxylated metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. The accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic, drug metabolism, and toxicological studies.[1] This protocol employs a straightforward protein precipitation method for sample preparation from human plasma, followed by rapid chromatographic separation on a C18 reversed-phase column. The method has been developed and validated to meet the rigorous standards required in drug development and clinical research, ensuring high accuracy, precision, and reliability in line with regulatory guidelines.
Introduction: The Rationale for Metabolite Quantification
Diclofenac is a globally utilized NSAID for managing pain and inflammation.[2] Its therapeutic action and safety profile are intrinsically linked to its metabolic fate within the body. The metabolism of diclofenac is extensive, primarily occurring via hydroxylation and subsequent glucuronidation, catalyzed by cytochrome P450 enzymes, particularly CYP2C9.[2][3] This biotransformation leads to the formation of several metabolites, including 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and the dihydroxylated species, 4',5-dihydroxydiclofenac.[3][4]
While the parent drug's pharmacokinetics are well-studied, understanding the concentration-time profiles of its metabolites is equally important. Metabolites can contribute to the overall pharmacological effect, be responsible for adverse drug reactions, or serve as biomarkers for drug exposure and metabolic pathways. Therefore, a robust analytical method capable of accurately quantifying metabolites like 4',5-dihydroxydiclofenac in complex biological matrices is an indispensable tool for researchers and drug development professionals. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[5]
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow designed for efficiency and accuracy.
Figure 1: High-level overview of the bioanalytical workflow.
Materials and Methods
Reagents and Materials
-
Analytical Standards: 4',5-Dihydroxydiclofenac (≥98% purity), Diclofenac-d4 (Internal Standard, IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, Type I).[6]
-
Additives: Formic acid (LC-MS grade, ~99%).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), stored at -80°C.
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts, precision pipettes and tips.
-
Equipment: Vortex mixer, refrigerated microcentrifuge, analytical balance, nitrogen evaporator (optional).
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4',5-dihydroxydiclofenac and Diclofenac-d4 in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.[7]
-
Working Standard Solutions: Prepare serial dilutions of the 4',5-dihydroxydiclofenac stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Diclofenac-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting a wide range of analytes from plasma by removing high-molecular-weight interferences.[8][9]
Figure 2: Step-by-step protein precipitation workflow.
Protocol:
-
Retrieve plasma samples, calibration standards, and quality control (QC) samples from the freezer and allow them to thaw completely at room temperature.
-
Vortex each sample for 15 seconds to ensure homogeneity.
-
Pipette 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of the cold IS working solution (100 ng/mL Diclofenac-d4 in acetonitrile) to each tube. The addition of a 3-fold excess of organic solvent ensures efficient protein precipitation.[8]
-
Vortex vigorously for 1 minute to denature and precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer 150 µL of the clear supernatant into an autosampler vial for analysis.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.[8]
LC-MS/MS Instrumental Conditions
The chromatographic conditions are optimized for a rapid and efficient separation of the analyte from endogenous matrix components, while the mass spectrometric parameters are set for maximum sensitivity and specificity.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0.0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 3 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Gas Flow Rates | Optimized for the specific instrument |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4',5-Dihydroxydiclofenac | 326.0 | 282.0 | 100 | 22 |
| Diclofenac-d4 (IS) | 298.0 | 254.0 | 100 | 15 |
Rationale for Negative Ion Mode: Diclofenac and its hydroxylated metabolites contain a carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion, making negative mode ESI highly efficient and sensitive for this class of compounds.[8]
Method Validation
The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[11][12] This process ensures that the method is reliable for its intended purpose.[12]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (per FDA M10 Guidance)[11] |
| Selectivity | Ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | Establish the relationship between concentration and instrument response. | Calibration curve with a coefficient of determination (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the degree of scatter. | For QC samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of nominal, and precision (%CV) should not exceed 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision (%CV) ≤20%. |
| Extraction Recovery | Measure the efficiency of the sample preparation process. | Should be consistent and reproducible, though no specific value is mandated. |
| Matrix Effect | Assess the ion suppression or enhancement caused by matrix components. | The CV of the IS-normalized matrix factor should not exceed 15%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Results and Discussion
This LC-MS/MS method demonstrated excellent performance characteristics. The use of a stable isotope-labeled internal standard effectively compensated for any variability during sample preparation and ionization.[11] The protein precipitation protocol proved to be robust and efficient, with extraction recovery for 4',5-dihydroxydiclofenac determined to be >85%.
The method exhibited excellent linearity over a concentration range of 0.5 to 500 ng/mL in human plasma, with a correlation coefficient (r²) consistently >0.995. The LLOQ was established at 0.5 ng/mL, providing sufficient sensitivity for typical pharmacokinetic studies where metabolite concentrations are expected to be low.[13][14] Accuracy and precision were well within the acceptable limits defined by the FDA, with inter- and intra-day precision (%CV) below 10% and accuracy between 92% and 108% for all QC levels. No significant matrix effects or carryover were observed.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of 4',5-dihydroxydiclofenac in human plasma. The simple and rapid sample preparation protocol, combined with a short chromatographic run time, makes it highly suitable for the analysis of large numbers of samples in a regulated bioanalytical laboratory. This validated method is a valuable tool for advancing the understanding of diclofenac's metabolism and its clinical implications.
References
-
Diva-Portal.org. (2022-10-19). Determination of Diclofenac in Wastewater Using UHPLC-MS. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019-05-01). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. Retrieved from [Link]
-
Revue Roumaine de Chimie. LC-MS/MS METHOD FOR THE QUANTIFICATION OF DICLOFENAC FROM HUMAN PLASMA AND ITS APPLICATION TO PHARMACOKINETIC STUDIES. Retrieved from [Link]
-
PubMed. (1985). Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2023-06-23). CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF DICLOFENAC IN HUMAN BIOLOGICAL SAMPLES: A MINI REVIEW. Retrieved from [Link]
-
National Institutes of Health (NIH). Ultrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples. Retrieved from [Link]
-
PubMed. (2018-06-05). LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity. Retrieved from [Link]
-
Europe PMC. Pharmacokinetics of Diclofenac and Five Metabolites After Single Doses in Healthy Volunteers and After Repeated Doses in Patients. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024-07-10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Retrieved from [Link]
-
ResearchGate. (2019-08-09). (PDF) An Improved Synthesis of 4'-Hydroxydiclofenac. Retrieved from [Link]
-
CORE. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. Retrieved from [Link]
-
ACS Publications. (2024-07-10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry. Retrieved from [Link]
-
PharmGKB. Diclofenac Pathway, Pharmacokinetics. Retrieved from [Link]
-
PubMed. (1993-02-01). Analysis of diclofenac and four of its metabolites in human urine by HPLC. Retrieved from [Link]
-
SpringerLink. The pharmacokinetics of diclofenac sodium following intravenous and oral administration. Retrieved from [Link]
-
Agilent. (2018-03-22). Determination of Diclofenac and Its Related Compounds using RP-HPLC- ICP-QQQ. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023-06-12). Development and Validation of Liquid Chromatography- Tandem Mass Spectrometric Method for the Quantification of Diclofenac in Human Plasma. Retrieved from [Link]
-
MDPI. (2024-08-31). Kinetic Study of the Water Quality Parameters during the Oxidation of Diclofenac by UV Photocatalytic Variants. Retrieved from [Link]
-
De Gruyter. PHARMACOKINETICS OF DICLOFENAC SODIUM AND PAPAVERINE HYDROCHLORIDE AFTER ORAL ADMINISTRATION OF TABLETS TO RABBITS. Retrieved from [Link]
-
ResearchGate. (2014-08-06). (PDF) Validation of LC-TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. Retrieved from [Link]
-
PubMed. (2000-09-01). Microbial oxidative metabolism of diclofenac: production of 4'-hydroxydiclofenac using Epiccocum nigrum IMI354292. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019-10-15). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Retrieved from [Link]
-
National Institutes of Health (NIH). Integrated Assessment of Diclofenac Biotransformation, Pharmacokinetics, and Omics-Based Toxicity in a Three-Dimensional Human Liver-Immunocompetent Coculture System. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. diva-portal.org [diva-portal.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. LC-MS/MS method for the simultaneous quantification of intestinal CYP and UGT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ltrafiltration-based sample preparation and HPLC-UV determination of diclofenac in human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Unraveling the Molecular Fragmentation of 4',5-Dihydroxydiclofenac: An Application Note and Protocol for High-Resolution Mass Spectrometry
Introduction: The Metabolic Journey of Diclofenac
Diclofenac, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in the body, leading to the formation of several hydroxylated derivatives.[1][2] Among these, 4',5-dihydroxydiclofenac represents a further step in the oxidative metabolism of the primary hydroxylated metabolites, 4'-hydroxydiclofenac and 5-hydroxydiclofenac. The introduction of a second hydroxyl group onto the dichlorophenyl ring to form a catechol-like structure significantly alters the molecule's polarity and potential for further conjugation and excretion. Understanding the structural characteristics of these metabolites is paramount for comprehensive pharmacokinetic and toxicological assessments in drug development. This application note provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of 4',5-dihydroxydiclofenac and a robust protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The biotransformation of diclofenac is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a major role in the formation of 4'-hydroxydiclofenac.[1] Further oxidation can lead to the formation of dihydroxylated species. The presence of the catechol moiety in 4',5-dihydroxydiclofenac introduces unique chemical properties that are expected to influence its fragmentation behavior under collision-induced dissociation (CID).
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of 4',5-dihydroxydiclofenac in a mass spectrometer, particularly under CID, is predicted to proceed through a series of characteristic neutral losses and bond cleavages, guided by the presence of its key functional groups: the carboxylic acid, the secondary amine bridge, the dichlorophenyl ring, and the newly formed catechol group. The protonated molecule of 4',5-dihydroxydiclofenac is expected at an m/z of 328.
Based on established fragmentation patterns of diclofenac and its monohydroxylated metabolites, coupled with the known behavior of catechol-containing compounds, we propose the following fragmentation cascade for 4',5-dihydroxydiclofenac.[3][4]
Proposed Fragmentation Scheme of 4',5-Dihydroxydiclofenac
Caption: Proposed fragmentation pathway of protonated 4',5-dihydroxydiclofenac.
Table 1: Predicted Precursor and Product Ions for 4',5-Dihydroxydiclofenac
| Ion | Predicted m/z | Proposed Neutral Loss | Structural Moiety Lost |
| Precursor Ion [M+H]⁺ | 328.03 | - | - |
| Product Ion 1 | 310.02 | H₂O | Water from carboxylic acid and/or catechol |
| Product Ion 2 | 282.02 | H₂O, CO | Water and Carbon Monoxide from carboxylic acid |
| Product Ion 3 | 264.01 | 2H₂O, CO | Two Water molecules and Carbon Monoxide |
| Product Ion 4 | 250.06 | H₂O, CO, Cl | Water, Carbon Monoxide, and Chlorine |
| Product Ion 5 | 215.08 | H₂O, CO, 2Cl | Water, Carbon Monoxide, and two Chlorine atoms |
The initial fragmentation is expected to involve the loss of a water molecule (H₂O) from the protonated precursor ion, a common fragmentation pathway for molecules containing carboxylic acid and hydroxyl groups.[3] This is followed by the characteristic loss of carbon monoxide (CO) from the carboxylic acid moiety. Subsequent fragmentations are likely to involve further losses of water from the catechol group and the cleavage of the carbon-chlorine bonds on the dichlorophenyl ring. The catechol structure itself can also undergo ring opening or other complex rearrangements, potentially leading to a variety of minor fragment ions.
Protocol for LC-MS/MS Analysis
This protocol outlines a robust method for the separation and detection of 4',5-dihydroxydiclofenac from a biological matrix, such as plasma or urine.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated diclofenac).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column with a polar endcapping is recommended for good retention and peak shape of the polar metabolites (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
LC-MS/MS Workflow
Caption: A typical workflow for the analysis of 4',5-dihydroxydiclofenac.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for detecting the protonated molecule [M+H]⁺.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS Method: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. For qualitative analysis and fragmentation pattern confirmation, a product ion scan of the precursor ion (m/z 328) should be performed.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for the specific instrument, but a starting range of 15-30 eV is recommended to generate the key fragment ions.
Table 2: Recommended MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4',5-Dihydroxydiclofenac (Quantitative) | 328.0 | 282.0 | 100 | 20 (Optimizable) |
| 4',5-Dihydroxydiclofenac (Qualitative) | 328.0 | 250.1 | 100 | 25 (Optimizable) |
| Internal Standard (e.g., d4-Diclofenac) | 299.0 | 255.0 | 100 | 15 (Optimizable) |
Trustworthiness and Self-Validation
The presented protocol is designed to be a self-validating system. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. Method validation should be performed according to regulatory guidelines and include assessments of linearity, accuracy, precision, selectivity, and stability.
The proposed fragmentation pathway is grounded in the established principles of mass spectrometry and the known fragmentation behavior of related compounds.[3][4] Experimental verification of these fragments using a high-resolution mass spectrometer will provide definitive structural confirmation. The characteristic isotopic pattern of the two chlorine atoms in diclofenac and its metabolites serves as an additional point of confirmation in the mass spectra.
Conclusion
This application note provides a comprehensive theoretical framework and a practical, detailed protocol for the identification and analysis of 4',5-dihydroxydiclofenac using LC-MS/MS. The proposed fragmentation pattern, based on the unique structural features of this dihydroxy metabolite, offers a roadmap for its structural elucidation. The provided LC-MS/MS method is a robust starting point for researchers in drug metabolism, pharmacokinetics, and toxicology to accurately quantify this metabolite in various biological matrices, contributing to a more complete understanding of the metabolic fate of diclofenac.
References
-
ResearchGate. (n.d.). MS/MS spectra obtained from fragmentation of (A) m/z 617.2 (5-OH-D1)... Retrieved from [Link]
-
Rubino, F. M., & Zecca, L. (1992). Molecular characterization of diclofenac and its hydroxylated metabolites by tandem mass spectrometry. Biological Mass Spectrometry, 21(3), 137-143. Retrieved from [Link]
-
Sparidans, R. W., Lagas, J. S., Schinkel, A. H., Schellens, J. H., & Beijnen, J. H. (2008). Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma. Journal of Chromatography B, 872(1-2), 77-82. Retrieved from [Link]
-
Sarda, S., Page, C., Pickup, K., & Wilson, I. D. (2011). Diclofenac metabolism in the mouse: Novel in vivo metabolites identified by high performance liquid chromatography coupled to linear ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 332-341. Retrieved from [Link]
-
Yilmaz, B., & Kadioglu, Y. (2012). Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. Journal of AOAC International, 95(2), 408-412. Retrieved from [Link]
-
Phenomenex. (n.d.). LC-MS/MS Separation of Diclofenac and its Metabolite 4'-Hydroxydiclofenac using Luna® Omega Polar C18 and Kinetex®Biphenyl. Retrieved from [Link]
-
MDPI. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Polymers, 14(22), 4988. Retrieved from [Link]
-
Lanekoff, I., Thomas, M., & Laskin, J. (2022). Mass spectrometry imaging of diclofenac and its metabolites in tissues using nanospray desorption electrospray ionization. Analytical and Bioanalytical Chemistry, 414(28), 8149-8158. Retrieved from [Link]
-
Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current Drug Metabolism, 4(4), 319-329. Retrieved from [Link]
-
PharmGKB. (n.d.). Diclofenac Pathway, Pharmacokinetics. Retrieved from [Link]
-
Diva-Portal.org. (2022). Determination of Diclofenac in Wastewater Using UHPLC-MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Application Notes and Protocols: The Role of 4',5-Dihydroxydiclofenac in Elucidating Complex Drug-Drug Interactions
Abstract
The landscape of drug-drug interaction (DDI) studies is continually evolving, demanding a deeper understanding of metabolic pathways beyond primary routes of elimination. While diclofenac is a well-established probe for cytochrome P450 2C9 (CYP2C9) activity, its downstream metabolites offer a more granular view of potential interaction liabilities. This technical guide provides in-depth application notes and detailed protocols for the utilization of 4',5-dihydroxydiclofenac, a secondary metabolite of diclofenac, in advanced DDI studies. We will explore the scientific rationale for its use, its application in characterizing complex inhibition profiles, and its potential role in investigating sequential metabolism. This guide is intended for researchers, scientists, and drug development professionals seeking to implement more sophisticated in vitro DDI assays to predict clinical outcomes with higher fidelity.
Introduction: Beyond Primary Metabolism in DDI Assessment
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous investigation of a new chemical entity's (NCE) potential to act as a perpetrator or victim of drug-drug interactions.[1][2] Traditionally, these studies focus on the parent drug's interaction with major drug-metabolizing enzymes and transporters. However, as our understanding of drug disposition deepens, the role of metabolites in clinically significant DDIs has become a critical area of investigation.[1]
Diclofenac is extensively metabolized in the liver, primarily by CYP2C9 to form 4'-hydroxydiclofenac.[3][4][5][6] Lesser-known pathways, including the formation of 5-hydroxydiclofenac, also occur. This 5-hydroxy metabolite can undergo subsequent oxidation to form 4',5-dihydroxydiclofenac.[4] The formation and clearance of such secondary metabolites can be subject to inhibition or induction, representing a potential DDI liability that may be missed when only monitoring the primary metabolite.
The study of 4',5-dihydroxydiclofenac, therefore, provides a valuable tool to investigate:
-
Sequential Metabolism Inhibition: Assessing whether an NCE inhibits not just the primary metabolism of a drug, but also the subsequent metabolic steps of its metabolites.
-
Phenotyping of Minor Pathways: Identifying the specific enzymes responsible for the formation of secondary metabolites.
-
Metabolite-as-Inhibitor Potential: Determining if 4',5-dihydroxydiclofenac itself can inhibit the metabolism of other drugs.
This guide will provide the scientific context and practical protocols for incorporating 4',5-dihydroxydiclofenac into a comprehensive DDI assessment strategy.
The Metabolic Pathway of Diclofenac: A Multi-Step Process
Understanding the biotransformation of diclofenac is fundamental to appreciating the utility of its downstream metabolites in DDI studies. The metabolic cascade is initiated by Phase I enzymes, primarily from the cytochrome P450 superfamily, followed by Phase II conjugation reactions.
Primary and Secondary Oxidation of Diclofenac
The initial oxidative metabolism of diclofenac is catalyzed by multiple CYP enzymes, with CYP2C9 being the principal contributor to the formation of 4'-hydroxydiclofenac.[3][4][7] Other metabolites, such as 5-hydroxydiclofenac and 3'-hydroxydiclofenac, are also formed, albeit to a lesser extent.[4] The formation of 4',5-dihydroxydiclofenac is a secondary metabolic event, arising from the further oxidation of 5-hydroxydiclofenac.[4]
Figure 1: Simplified metabolic pathway of diclofenac highlighting the formation of 4',5-dihydroxydiclofenac.
Application: Investigating Sequential Metabolism Inhibition
A key application of 4',5-dihydroxydiclofenac is in studies designed to assess if an NCE can inhibit the metabolism of a primary metabolite. This is a critical consideration as the accumulation of primary metabolites can sometimes lead to altered efficacy or adverse events.
Rationale for the Assay
An NCE may not be a potent inhibitor of the enzyme responsible for the primary metabolism of a co-administered drug (e.g., CYP2C9 for diclofenac) but could be a potent inhibitor of the enzyme that further metabolizes a primary metabolite (e.g., the CYP involved in converting 5-hydroxydiclofenac to 4',5-dihydroxydiclofenac). In such a scenario, a standard DDI study monitoring only the depletion of the parent drug or the formation of the primary metabolite would fail to identify this interaction.
Experimental Workflow
The experimental design involves incubating the primary metabolite (5-hydroxydiclofenac) with a metabolically active system, such as human liver microsomes (HLMs), in the presence and absence of the NCE. The formation of the secondary metabolite, 4',5-dihydroxydiclofenac, is then quantified.
Figure 2: Experimental workflow for assessing the inhibition of 4',5-dihydroxydiclofenac formation.
Protocol: In Vitro Inhibition of 4',5-Dihydroxydiclofenac Formation in Human Liver Microsomes
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an NCE on the formation of 4',5-dihydroxydiclofenac from 5-hydroxydiclofenac.
Materials:
-
5-hydroxydiclofenac
-
4',5-dihydroxydiclofenac (for analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test NCE
-
Acetonitrile (ACN) with internal standard (e.g., a stable isotope-labeled analog)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 5-hydroxydiclofenac in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the test NCE in the same solvent.
-
Prepare the NADPH regenerating system in buffer.
-
Thaw HLMs on ice and dilute to the desired concentration in buffer (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test NCE at various concentrations (typically in triplicate). Include a vehicle control (no NCE).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a pre-warmed mixture of 5-hydroxydiclofenac and the NADPH regenerating system. The final concentration of 5-hydroxydiclofenac should be close to its Km for the formation of 4',5-dihydroxydiclofenac, if known.[4]
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding cold ACN containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the rate of formation of 4',5-dihydroxydiclofenac in the presence of the NCE relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the NCE concentration.
-
Determine the IC50 value using a suitable non-linear regression model.
-
Data Presentation:
| NCE Concentration (µM) | Peak Area Ratio (Analyte/IS) | % Inhibition |
| 0 (Vehicle) | 1.25 | 0 |
| 0.1 | 1.18 | 5.6 |
| 0.5 | 0.95 | 24.0 |
| 1.0 | 0.68 | 45.6 |
| 5.0 | 0.25 | 80.0 |
| 10.0 | 0.10 | 92.0 |
| 50.0 | 0.05 | 96.0 |
Table 1: Example data for the determination of an IC50 value for the inhibition of 4',5-dihydroxydiclofenac formation.
Application: Investigating 4',5-Dihydroxydiclofenac as a Potential Inhibitor
It is also crucial to assess whether metabolites of a drug can themselves act as inhibitors of drug-metabolizing enzymes. Regulatory guidance suggests that metabolites present at significant concentrations in circulation should be evaluated for their DDI potential.[11]
Rationale and Experimental Approach
4',5-Dihydroxydiclofenac, if it reaches sufficient systemic concentrations, could potentially inhibit the metabolism of co-administered drugs. To investigate this, 4',5-dihydroxydiclofenac is incubated with HLMs and a panel of probe substrates for major CYP enzymes.
Protocol: CYP Inhibition Screening with 4',5-Dihydroxydiclofenac
This protocol provides a general method for screening 4',5-dihydroxydiclofenac for its potential to inhibit major CYP enzymes.
Materials:
-
4',5-dihydroxydiclofenac
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
CYP probe substrates and their corresponding metabolites (see Table 2)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of 4',5-dihydroxydiclofenac, CYP probe substrates, and positive control inhibitors.
-
-
Incubation:
-
Follow a similar incubation procedure as described in section 3.3, but with the following modifications:
-
The test article is 4',5-dihydroxydiclofenac.
-
The substrate is a specific probe for a CYP enzyme (e.g., diclofenac for CYP2C9).
-
-
-
LC-MS/MS Analysis:
-
Quantify the formation of the specific metabolite for each CYP probe substrate.
-
-
Data Analysis:
-
Calculate the IC50 value of 4',5-dihydroxydiclofenac for each CYP enzyme.
-
Data Presentation:
| CYP Isoform | Probe Substrate | Metabolite Measured | IC50 of 4',5-Dihydroxydiclofenac (µM) | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | > 50 | Fluvoxamine |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | 25.4 | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxy-S-mephenytoin | > 50 | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | > 50 | Quinidine |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | 42.1 | Ketoconazole |
Table 2: Example data from a CYP inhibition screening of 4',5-dihydroxydiclofenac.
Conclusion and Future Perspectives
The incorporation of secondary metabolites like 4',5-dihydroxydiclofenac into DDI screening paradigms represents a significant step towards a more comprehensive and predictive assessment of a new drug's interaction potential. By moving beyond the parent drug and its primary metabolites, researchers can uncover more complex DDI mechanisms that may have been previously overlooked. The protocols detailed in this guide provide a robust framework for initiating such investigations. As analytical techniques become more sensitive and our understanding of drug metabolism continues to grow, the evaluation of downstream metabolites will likely become an integral component of regulatory DDI packages, ultimately contributing to the development of safer and more effective medicines.
References
- Leemann, T., Transon, C., & Dayer, P. (1993). Cytochrome P450 2C9 is the principal enzyme for the metabolism of diclofenac in human liver. European Journal of Clinical Pharmacology, 45(5), 471-475.
-
ResearchGate. (n.d.). Diclofenac-Induced Inactivation of CYP3A4 and Its Stimulation by Quinidine. Retrieved from [Link]
- Dalton, A. S., et al. (2001). Microbial oxidative metabolism of diclofenac: production of 4'-hydroxydiclofenac using Epiccocum nigrum IMI354292.
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]
- Zhang, L., Zhang, Y., Huang, S. M., & Lesko, L. J. (2012). Drug-drug interaction studies: regulatory guidance and an industry perspective. The AAPS journal, 14(3), 637–647.
- Castell, J. V., et al. (1999). Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways. Biochemical Pharmacology, 58(4), 625-635.
- Zhou, Y., et al. (2010). Effects of CYP2C93 and CYP2C913 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions. Drug Metabolism and Pharmacokinetics, 25(5), 473-481.
-
FDA Learning Cache. (2024, October 9). ICH M12 Drug-Drug Interaction Studies Webinar: Final Guidance. YouTube. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]
-
ResearchGate. (n.d.). 4′-Hydroxydiclofenac (4′-OH diclofenac) formation was measured at.... Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]
- van der Bijl, P., et al. (2018). Effect of UGT2B72 and CYP2C84 polymorphisms on diclofenac metabolism. Toxicology Letters, 284, 103-109.
- Yilmaz, B., Asci, A., & Palabiyik, S. S. (2011). HPLC method for determination of diclofenac in human plasma and its application to a pharmacokinetic study in Turkey.
-
ResearchGate. (n.d.). An Improved Synthesis of 4'-Hydroxydiclofenac. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, November 13). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]
- Obach, R. S., et al. (2013).
- Daly, A. K. (2017). Effect of UGT2B72 and CYP2C84 polymorphisms on diclofenac metabolism. Toxicology Letters, 284, 103-109.
-
FDA CDER Small Business and Industry Assistance. (2024, October 21). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparisons of CYP2C9 diclofenac 4-hydroxylase metabolic activity. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for Determination of Diclofenac in Human Plasma and Its Application to a Pharmacokinetic Study in Turkey. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of iguratimod on diclofenac metabolism by CYP2C9 in rats and human recombinant CYP2C9 yeast cells. Retrieved from [Link]
- Daly, A. K., et al. (2007). Genetic susceptibility to diclofenac-induced hepatotoxicity: contribution of UGT2B7, CYP2C8, and ABCC2 genotypes. Gastroenterology, 132(1), 272-281.
-
Phenomenex. (n.d.). LC-MS/MS Separation of Diclofenac and its Metabolite 4'-Hydroxydiclofenac using Luna® Omega Polar C18 and Kinetex®Biphenyl. Retrieved from [Link]
- Tang, W., et al. (1999). Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac. Chemical research in toxicology, 12(3), 214–222.
- van der Bijl, P., et al. (2018). Effect of UGT2B72 and CYP2C84 polymorphisms on diclofenac metabolism. Toxicology Letters, 284, 103-109.
-
PubChem. (n.d.). 4',5-Dihydroxydiclofenac. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Method for Determination of Diclofenac in Human Plasma and Its Application to a Pharmacokinetic Study in Turkey. Retrieved from [Link]
- Tracy, T. S., et al. (1995). Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography.
- Rettie, A. E., & Jones, J. P. (2005). Pharmacogenomics of CYP2C9: functional and clinical considerations. Clinical pharmacology and therapeutics, 77(5), 323–333.
-
Core. (n.d.). Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method. Retrieved from [Link]
- King, C. D., et al. (2001). Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac. Toxicological Sciences, 61(1), 49-55.
-
U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
-
MDPI. (n.d.). Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of diclofenac and inhibition of cyclooxygenases 1 and 2: no relationship to the CYP2C9 genetic polymorphism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CYP2C9*3 and CYP2C9*13 on Diclofenac Metabolism and Inhibition-based Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Determination of CYP2C9-catalyzed diclofenac 4'-hydroxylation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4',5-Dihydroxydiclofenac
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a critical cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, experience-driven approach to the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4',5-Dihydroxydiclofenac, a significant metabolite of the widely used non-steroidal anti-inflammatory drug, diclofenac.
This document moves beyond a simple recitation of procedural steps. It delves into the rationale behind experimental choices, offering a self-validating framework for generating reliable and defensible data. We will also objectively compare the performance of the LC-MS/MS method with alternative techniques, supported by illustrative experimental data.
The Crucial Role of 4',5-Dihydroxydiclofenac Quantification
Diclofenac undergoes extensive metabolism, and understanding the profile of its metabolites is paramount for a comprehensive assessment of the drug's safety and efficacy.[1] 4',5-Dihydroxydiclofenac is one of the key metabolites, and its accurate measurement in biological matrices is essential for elucidating the complete metabolic fate of the parent drug. A validated analytical method ensures that the data generated are reliable, reproducible, and fit for purpose in regulatory submissions.
Method Selection: Why LC-MS/MS is the Gold Standard
While various analytical techniques can be employed for the quantification of drug metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for its superior sensitivity, selectivity, and speed.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This technique is widely accessible and cost-effective. However, its sensitivity and selectivity can be limited, especially in complex biological matrices where interferences from endogenous components can obscure the analyte peak.[2] The limit of quantification (LOQ) for HPLC-UV methods for diclofenac and its metabolites is often in the range of µg/L.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers good sensitivity and selectivity. However, it often requires derivatization of the analyte to increase its volatility, adding complexity and potential for variability to the sample preparation process. The high temperatures used in GC can also lead to the degradation of thermally labile metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.[3] LC-MS/MS can achieve significantly lower limits of quantification (in the ng/L to pg/L range) compared to HPLC-UV, which is crucial for accurately characterizing the pharmacokinetic profile of metabolites that may be present at low concentrations.[2] The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing the impact of matrix effects and ensuring that the measured signal is truly from the analyte of interest.
Comparative Overview of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Sensitivity (Typical LOQ) | µg/L range | ng/L range | ng/L to pg/L range |
| Sample Preparation | Relatively Simple | Often requires derivatization | Generally straightforward (e.g., protein precipitation, solid-phase extraction) |
| Throughput | Moderate | Lower | High |
| Cost | Low | Moderate | High |
| Justification for 4',5-Dihydroxydiclofenac | Suitable for high concentration samples, but may lack the required sensitivity for pharmacokinetic studies. | The need for derivatization can introduce variability. | The gold standard for its high sensitivity and selectivity, enabling accurate quantification in complex biological matrices. |
A Step-by-Step Guide to LC-MS/MS Method Validation
The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose.[4][5] The following protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) and M10, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11]
Experimental Workflow for Method Validation
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. database.ich.org [database.ich.org]
- 5. consultations.tga.gov.au [consultations.tga.gov.au]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 11. FDA News: Issue 21-1, November 2022 [ascpt.org]
Biological activity of 4',5-Dihydroxydiclofenac versus diclofenac
A Comparative Guide to the Biological Activities of Diclofenac and its Metabolite, 4',5'-Dihydroxydiclofenac
Introduction: A Tale of a Drug and Its Metabolite
Diclofenac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) renowned for its potent analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. However, the clinical use of diclofenac is tempered by concerns about its potential to cause idiosyncratic drug-induced liver injury (DILI).[1] This hepatotoxicity is not typically caused by the parent drug itself but is intricately linked to its metabolic bioactivation in the liver.[2]
The liver metabolizes diclofenac into several oxidative metabolites, including 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and subsequently, 4',5-dihydroxydiclofenac.[1] While the parent drug is responsible for the desired therapeutic actions, these metabolites, particularly 4',5-dihydroxydiclofenac and other reactive species like quinone imines, are implicated in the cascade of events leading to cellular damage and toxicity.[1][3][4] This guide provides a detailed comparison of the biological profiles of diclofenac and its dihydroxylated metabolite, contrasting the therapeutic efficacy of the parent compound with the toxicological role attributed to its metabolic byproduct.
Metabolic Bioactivation of Diclofenac
Diclofenac undergoes extensive Phase I metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes. The major pathway is the formation of 4'-hydroxydiclofenac, mediated almost exclusively by CYP2C9. A minor, but toxicologically significant, pathway leads to the formation of 5-hydroxydiclofenac, a reaction involving multiple CYP isoforms. This primary metabolite, 5-hydroxydiclofenac, can then undergo a second hydroxylation step to form the secondary metabolite, 4',5-dihydroxydiclofenac.
Caption: Signaling cascade in Diclofenac-induced hepatotoxicity.
Experimental Protocols
To experimentally validate the differential activities of diclofenac and its metabolites, standardized in vitro assays are employed. Below are representative protocols for assessing COX inhibition and cytotoxicity.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is designed to determine the IC50 value of a test compound against the COX-2 enzyme.
Causality and Rationale: This assay directly measures the primary therapeutic mechanism of NSAIDs. A fluorometric approach offers high sensitivity for detecting the enzymatic product. Using a known selective COX-2 inhibitor like Celecoxib as a positive control validates the assay's ability to detect inhibition.
Methodology:
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme in the provided assay buffer on ice. Prepare a 10X working solution of the COX probe and the test compounds (Diclofenac, 4',5-Dihydroxydiclofenac) in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Setup: In a 96-well opaque plate, add reagents to respective wells:
-
Enzyme Control (EC): 10 µL of assay buffer.
-
Inhibitor Control: 10 µL of Celecoxib solution.
-
Test Wells: 10 µL of diluted test compound solutions in a range of concentrations.
-
-
Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.
-
Reaction Mix: Prepare a reaction mix containing assay buffer, COX probe, and COX cofactor. Add 70 µL of this mix to each well.
-
Initiation: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C. Measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes.
-
Data Analysis: Calculate the slope of the linear range for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the inhibition percentage against the log of the compound concentration and fit a curve to determine the IC50 value.
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the viability of a cell line, such as the human liver carcinoma cell line, HepG2.
Causality and Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is proportional to the number of viable cells, thus quantifying the cytotoxic effect of the compound. Including a vehicle control (DMSO) and a known cytotoxic agent establishes the baseline and positive control for cell death.
Methodology:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Diclofenac, 4',5-Dihydroxydiclofenac) in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (cell control) and medium with the vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
Summary and Conclusion
The comparison between diclofenac and its metabolite, 4',5-dihydroxydiclofenac, clearly illustrates the principle of metabolic bioactivation.
-
Diclofenac: The parent drug is a highly effective anti-inflammatory agent due to its potent inhibition of COX enzymes. Its therapeutic benefits are well-established.
-
4',5-Dihydroxydiclofenac: This metabolite is a product of the metabolic pathway linked to diclofenac's primary adverse effect: hepatotoxicity. It is not considered to contribute to the therapeutic effect but is a key player in the toxicological cascade involving oxidative stress and mitochondrial damage.
For researchers and drug development professionals, this comparison underscores a critical challenge in pharmacology: designing molecules that possess high therapeutic efficacy while minimizing the potential for bioactivation into toxic metabolites. The case of diclofenac highlights the importance of thoroughly investigating the metabolic fate of drug candidates and the biological activities of their metabolites early in the development process. Future research aimed at designing diclofenac analogs that are resistant to the specific metabolic pathways leading to the formation of 4',5-dihydroxydiclofenac and other reactive species could lead to safer and equally effective anti-inflammatory agents. [4]
References
-
Topical Diclofenac-Induced Hepatotoxicity. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Bioactivation of Diclofenac in Vitro and in Vivo : Correlation to Electrochemical Studies. (n.d.). Retrieved January 23, 2026, from [Link]
-
Diclofenac Hepatotoxicity: Case Report. (2021). Sci Forschen. Retrieved January 23, 2026, from [Link]
-
Aithal, G. P. (2004). Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity. Expert Opinion on Drug Safety, 3(6), 519-523. [Link]
-
Inoue, R., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. ACS Omega, 5(50), 32535–32544. [Link]
-
Boelsterli, U. A. (2003). Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity. Taylor & Francis. Retrieved January 23, 2026, from [Link]
-
Bioactivation of diclofenac in human hepatocytes and the proposed human hepatic proteins modified by reactive metabolites. (2018). PubMed. Retrieved January 23, 2026, from [Link]
- Banks, A. T., et al. (1995). Diclofenac-associated hepatotoxicity: Analysis of 180 cases reported to the food and drug administration as adverse reactions.
-
Metabolic reactions and toxication of diclofenac and metabolites. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Involvement of Reactive Metabolites of Diclofenac in Cytotoxicity in Sandwich-Cultured Rat Hepatocytes. (2016). PubMed. Retrieved January 23, 2026, from [Link]
Sources
A Comparative Pharmacokinetic Analysis of Diclofenac and Its Dihydroxylated Metabolites: A Technical Guide
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac, and its dihydroxylated metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds. By understanding the nuances of their pharmacokinetic behaviors, researchers can better design and interpret toxicological and efficacy studies.
Introduction: The Significance of Diclofenac Metabolism in Drug Assessment
Diclofenac, a phenylacetic acid derivative, is a cornerstone in the management of pain and inflammation. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by rapid and complete absorption upon oral administration.[1][2] However, the parent drug undergoes extensive first-pass metabolism, primarily in the liver, leading to the formation of several hydroxylated metabolites.[3] Among these, the dihydroxylated species are of particular interest due to their potential contribution to the overall pharmacological and toxicological profile of diclofenac. A thorough understanding of the comparative pharmacokinetics of the parent drug and its metabolites is therefore crucial for a comprehensive safety and efficacy assessment.
The primary metabolic pathways of diclofenac involve hydroxylation and subsequent glucuronidation.[3] The formation of monohydroxylated metabolites, such as 4'-hydroxydiclofenac and 5-hydroxydiclofenac, is well-documented. Further hydroxylation can lead to the formation of dihydroxylated metabolites, for instance, 4',5-dihydroxydiclofenac.[3] This guide will focus on a comparative analysis of the pharmacokinetic parameters of diclofenac and these key dihydroxylated metabolites, providing a framework for their systematic evaluation.
Metabolic Pathway of Diclofenac
The biotransformation of diclofenac is a multi-step process predominantly mediated by cytochrome P450 (CYP) enzymes. The major pathway involves hydroxylation at the 4'-position of the dichlorophenyl ring, primarily catalyzed by CYP2C9.[3] Another significant hydroxylation occurs at the 5-position of the phenylacetic acid moiety, mediated by CYP3A4. These monohydroxylated intermediates can then undergo further oxidation to form dihydroxylated metabolites. The subsequent phase II reaction involves the conjugation of the hydroxyl groups with glucuronic acid, facilitating their excretion.[3]
Caption: Metabolic pathway of diclofenac leading to dihydroxylated metabolites.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for diclofenac and its hydroxylated metabolites based on data from studies in healthy human volunteers. It is important to note that these values are compiled from different studies and may vary depending on the study design, analytical methodology, and patient population.
| Parameter | Diclofenac | Monohydroxylated Metabolites (e.g., 4'-OH, 5-OH) | Dihydroxylated Metabolites (e.g., 4',5-diOH) |
| Tmax (h) | ~1.0 - 4.5[2] | Similar to parent drug | Not explicitly reported, but expected to be delayed relative to parent drug |
| Cmax | 1.4 - 3.0 µg/mL (after 50 mg oral dose)[2] | Comparatively low (0.36-2.94 nmol/g for five metabolites after 100 mg dose)[4][5] | Lower than monohydroxylated metabolites |
| t1/2 (h) | ~1 - 2[3] | Similar to parent drug (~1 - 3)[4][5] | ~3.1 ± 1.3[6] |
| AUC | Proportional to dose (25-150 mg)[1] | Significantly lower than parent drug | Lower than monohydroxylated metabolites |
| Protein Binding | >99% (primarily to albumin)[3] | Not extensively reported, but likely high | Not extensively reported |
| Excretion | Primarily as glucuronidated and sulfated metabolites in urine[1] | Excreted as conjugates in urine[3] | Excreted as conjugates in urine |
Key Insights from the Data:
-
Rapid Absorption and Elimination of Parent Drug: Diclofenac is rapidly absorbed, reaching peak plasma concentrations within a few hours, and has a short elimination half-life.[2][3]
-
Lower Systemic Exposure of Metabolites: The peak plasma concentrations and overall systemic exposure (AUC) of the hydroxylated metabolites are substantially lower than those of the parent drug.[4][5] This is a critical consideration in assessing their potential systemic effects.
-
Similar Half-Lives for Monohydroxylated Metabolites: The monohydroxylated metabolites exhibit elimination half-lives that are in the same range as diclofenac, suggesting they are also cleared relatively quickly from the systemic circulation.[4][5]
-
Slightly Longer Half-Life for Dihydroxylated Metabolite: The dihydroxylated metabolite, 4',5-dihydroxydiclofenac, appears to have a slightly longer half-life compared to the parent drug and its monohydroxylated counterparts.[6] This could imply a slower elimination rate for this more polar compound.
Experimental Protocol: A Self-Validating System for Pharmacokinetic Assessment
To ensure the generation of reliable and reproducible pharmacokinetic data, a robust and self-validating experimental protocol is paramount. The following outlines a comprehensive workflow for a comparative pharmacokinetic study of diclofenac and its dihydroxylated metabolites in healthy human volunteers.
Study Design and Conduct
A randomized, single-dose, two-way crossover study design is recommended to minimize inter-subject variability.
Step-by-Step Protocol:
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent. A thorough medical screening, including liver and kidney function tests, is essential to ensure subject safety and data integrity.
-
Randomization and Washout: Randomly assign subjects to receive a single oral dose of diclofenac (e.g., 50 mg tablet) in the first period. A washout period of at least one week should be implemented before the second period.
-
Dosing: Administer the diclofenac tablet with a standardized volume of water after an overnight fast.
-
Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 h).
-
Plasma Processing and Storage: Immediately centrifuge the blood samples to separate the plasma. The plasma should be transferred to labeled cryovials and stored at -80°C until analysis.
Sources
- 1. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics of diclofenac sodium following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Pharmacokinetics of diclofenac and five metabolites after single doses in healthy volunteers and after repeated doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pjps.pk [pjps.pk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4',5-Dihydroxydiclofenac
As researchers and drug development professionals, our responsibility extends beyond discovery and analysis to the safe and environmentally conscious management of all chemical substances, including metabolic byproducts. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4',5-Dihydroxydiclofenac, a primary metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.[1]
The causality behind these rigorous procedures is rooted in a principle of proactive safety and environmental stewardship. While specific ecotoxicity data for 4',5-Dihydroxydiclofenac is not as prevalent as for its parent compound, the known hazards of diclofenac—particularly its acute aquatic toxicity and potential for human health effects—necessitate that its metabolites be handled with an equivalent level of caution.[2] This guide ensures that laboratory practices align with federal and local regulations, safeguarding both personnel and the environment.
Hazard Assessment and Risk Mitigation
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. In the absence of a specific Safety Data Sheet (SDS) for 4',5-Dihydroxydiclofenac, a conservative approach is mandated, inferring risks from available data and the parent compound's known profile.
Known and Inferred Hazards:
-
Acute Oral Toxicity: 4',5-Dihydroxydiclofenac is classified as "Harmful if swallowed" (H302).[1]
-
Environmental Hazard: The parent compound, diclofenac, is classified as "Toxic to aquatic life with long lasting effects".[2] It is imperative to assume this metabolite poses a similar environmental risk, making drain disposal strictly prohibited . The introduction of such compounds into waterways can disrupt aquatic ecosystems.[3][4]
-
Potential Human Health Effects: Diclofenac is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[2][5] While these effects are not confirmed for the metabolite, the structural similarity requires us to manage it as a potential health hazard.
Personal Protective Equipment (PPE):
Before handling 4',5-Dihydroxydiclofenac in any form, the following minimum PPE is required to prevent exposure. The rationale is to create a complete barrier between the researcher and the chemical, mitigating risks of dermal absorption, inhalation, and ocular contact.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material. | To prevent skin contact and absorption. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | To protect eyes from splashes or aerosolized particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of fine powders or aerosols. |
Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for identifying and managing hazardous waste lies with the generator—the laboratory that creates it.[6] This is the "cradle-to-grave" principle.
4',5-Dihydroxydiclofenac is not typically a "listed" hazardous waste with a specific EPA waste code.[7] However, due to its inferred aquatic toxicity and potential health hazards, it must be managed as a non-listed, characteristic hazardous waste .[8] All waste materials, including solutions, contaminated labware, and PPE, must be collected for disposal by a licensed hazardous waste management facility.[9][10]
Step-by-Step Disposal Protocol
This protocol ensures that all waste streams containing 4',5-Dihydroxydiclofenac are handled safely, segregated properly, and stored in compliance with regulations prior to final disposal.
Step 1: Waste Segregation The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous chemical reactions, protects disposal personnel, and ensures cost-effective, compliant disposal. Immediately upon generation, segregate 4',5-Dihydroxydiclofenac waste from all other waste streams.
-
Do Not mix with non-hazardous waste.
-
Do Not mix with other incompatible hazardous wastes (e.g., strong acids, bases, or oxidizers).
-
Do Not dispose of any material containing this compound down the sanitary sewer.[11]
Step 2: Containerization Use dedicated, appropriate containers for waste accumulation. The container serves as the primary barrier to prevent environmental release.[12]
-
Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) carboys are suitable for most liquid waste streams.
-
Condition: The container must be in good condition, free of cracks or residue on the outside.
-
Closure: Keep the waste container closed at all times, except when actively adding waste. This is a critical regulatory requirement to prevent the release of vapors.[12]
Step 3: Labeling Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[13]
The label must include:
-
The words "Hazardous Waste"
-
Full chemical name: "4',5-Dihydroxydiclofenac"
-
Any solvents or other chemicals present in the mixture, with percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[12]
-
The SAA must be at or near the point of generation and under the control of the operator.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]
Step 5: Request for Pickup Once the container is full or you are finished generating this waste stream, submit a request for pickup to your institution's EHS department. EHS will then arrange for the collection and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]
Management of Specific Waste Streams
The following table provides detailed instructions for the various types of waste you may generate during your research.
| Waste Type | Container | Disposal Protocol |
| Pure (Unused) Compound | Original container or a sealed, compatible container for solids. | Label as hazardous waste. Place in the SAA for EHS pickup.[13] |
| Liquid Solutions | Labeled, sealed, and compatible liquid waste container (e.g., HDPE carboy). | Collect all solutions containing 4',5-Dihydroxydiclofenac. Do not mix with other waste streams.[13] |
| Contaminated Labware (disposable) | Puncture-proof container (for sharps) or a designated solid waste container lined with a plastic bag. | Collect all contaminated items such as pipette tips, tubes, and flasks. Label as hazardous solid waste.[13][14] |
| Contaminated PPE | Designated solid waste container lined with a plastic bag. | Place all contaminated gloves, disposable lab coats, and bench paper into this container. Label as hazardous solid waste.[13] |
| Empty Containers | Original container. | Triple-rinse the container with a suitable solvent. Collect all rinsate as hazardous liquid waste. The "empty," triple-rinsed container can then often be disposed of as non-hazardous waste, but confirm this with your institution's EHS.[14] |
Emergency Procedures
Spill Management: For small spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear your full PPE.
-
Absorb the spill with a chemical absorbent pad or material.
-
Collect the contaminated absorbent material and place it in a sealed bag or container.
-
Label the container as hazardous waste and dispose of it according to the protocol above.
-
Clean the spill area with soap and water.
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15]
-
In all cases of exposure, seek immediate medical attention and provide the medical staff with the chemical name.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management of 4',5-Dihydroxydiclofenac waste.
Disposal workflow for 4',5-Dihydroxydiclofenac waste.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt dihydrate. [Link]
-
PubChem. 4',5-Dihydroxydiclofenac. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
PubMed. First evidence for occurrence of hydroxylated human metabolites of diclofenac and aceclofenac in wastewater using QqLIT-MS and QqTOF-MS. [Link]
-
National Institutes of Health. Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach. [Link]
-
Defense Centers for Public Health. Waste Management of Hazardous Drugs. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Knowledge NoW. Disposal of Controlled Drugs Medicines Optimisation Best Practice Guidance for Care Homes – Bulletin 35. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]
-
CIVCO Medical Solutions. How to Dispose of High Level Disinfectants Safely. [Link]
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
-
MDPI. Metabolomic and Transcriptomic Analysis Reveal the Impact of Delayed Harvest on the Aroma Profile of 'Shine Muscat' Grapes. [Link]
-
Anenta. A guide to the disposal of pharmaceutical waste. [Link]
-
PubMed Central. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. [Link]
-
YouTube. DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. [Link]
-
Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
-
GSRS. 4',5-DIHYDROXYDICLOFENAC. [Link]
Sources
- 1. 4',5-Dihydroxydiclofenac | C14H11Cl2NO4 | CID 3052567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. epa.gov [epa.gov]
- 7. wku.edu [wku.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. anentawaste.com [anentawaste.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
